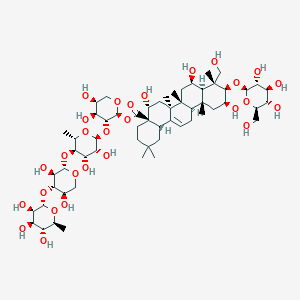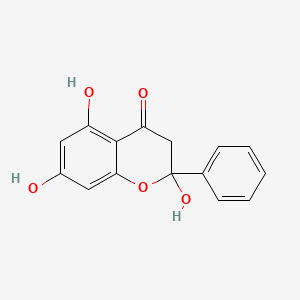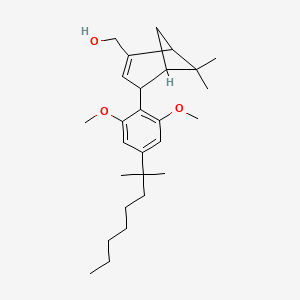![molecular formula C29H37NO5 B1259945 (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B1259945.png)
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione is a member of the cytochalasan family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . Cytochalasans, including this compound, have attracted significant attention from the chemical and pharmacological communities due to their intriguing biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cytochalasans, including (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione, typically involves bioinspired strategies that mimic natural biosynthetic pathways. These strategies often employ polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid systems . The synthetic routes generally include intermolecular condensations, selective deprotections, and cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure and the challenges associated with large-scale synthesis. advancements in synthetic biology and fermentation technology hold promise for more efficient production methods in the future .
化学反应分析
Types of Reactions: (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Typical reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are often carried out under mild to moderate conditions to preserve the integrity of the macrocyclic ring .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives are valuable for studying the structure-activity relationships and optimizing the compound’s therapeutic potential .
科学研究应用
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a tool compound to study the dynamics of actin polymerization and depolymerization. Its ability to inhibit actin filament formation makes it valuable for understanding cytoskeletal processes .
Biology: In biological research, this compound is employed to investigate cell motility, division, and morphology. It is particularly useful in studies involving actin-dependent processes such as cell migration and cytokinesis .
Medicine: this compound has shown potential in medical research for its anti-tumor, anti-inflammatory, and anti-microbial properties. It is being explored as a lead compound for developing new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the development of bioactive compounds and as a reference standard in quality control processes for natural product-derived pharmaceuticals .
作用机制
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione exerts its effects primarily by targeting the actin cytoskeleton. It binds to the barbed ends of actin filaments, preventing their elongation and leading to the disruption of actin polymerization . This action results in the inhibition of various actin-dependent cellular processes, including cell motility, division, and intracellular transport . The compound’s ability to perturb the cell cycle via microtubule-targeting G2/M arrest and microfilament-targeting cytokinesis inhibition further contributes to its biological activity .
相似化合物的比较
Cytochalasin A: Known for its potent anti-tumor activity.
Cytochalasin B: Widely used in cell biology to study actin dynamics.
Cytochalasin D: Noted for its ability to disrupt actin filaments and inhibit cell division.
Uniqueness of (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione: this compound stands out due to its unique structural features and specific bioactivities. Its distinct side chains and functional groups confer unique properties that make it valuable for targeted research applications and potential therapeutic development .
属性
分子式 |
C29H37NO5 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione |
InChI |
InChI=1S/C29H37NO5/c1-18-9-7-13-22-26-28(3,35-26)19(2)25-23(17-20-10-5-4-6-11-20)30-27(33)29(22,25)34-24(32)14-8-12-21(31)16-15-18/h4-8,10-11,13-14,18-19,21-23,25-26,31H,9,12,15-17H2,1-3H3,(H,30,33)/b13-7+,14-8+/t18-,19-,21?,22-,23-,25-,26-,28+,29+/m0/s1 |
InChI 键 |
MDJGLFFJLUGHOF-KWYMRMFBSA-N |
手性 SMILES |
C[C@@H]1CCC(C/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@H]4[C@](O4)([C@H]([C@H]2[C@@H](NC3=O)CC5=CC=CC=C5)C)C)O |
规范 SMILES |
CC1CCC(CC=CC(=O)OC23C(C=CC1)C4C(O4)(C(C2C(NC3=O)CC5=CC=CC=C5)C)C)O |
同义词 |
cytochalasin Z6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3S,5S,9R,10R,13R,14R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-[(1S)-1-[(2S,5R,6S)-5-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ethyl]-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1259868.png)










